molecular formula C22H16FNO4 B11483636 Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-

Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro-

Cat. No.: B11483636
M. Wt: 377.4 g/mol
InChI Key: GDUPOUXPXDQGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro- is a complex organic compound characterized by its unique structure, which includes a benzamide group, a benzodioxin ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro- typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the benzodioxin ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide: The final step involves the formation of the benzamide group through the reaction of the benzodioxin derivative with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro- is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein binding due to its specific functional groups.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro- involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, while the benzodioxin ring and fluorine atom can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with a benzamide group but lacking the benzodioxin ring and fluorine atom.

    Fluorobenzamide: Contains a fluorine atom but lacks the benzodioxin ring.

    Benzodioxin Derivatives: Compounds with the benzodioxin ring but different substituents.

Uniqueness

Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro- is unique due to the combination of its functional groups. The presence of the benzodioxin ring, benzoyl group, and fluorine atom provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.

This detailed overview highlights the significance of Benzamide, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluoro- in scientific research and industrial applications

Properties

Molecular Formula

C22H16FNO4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-fluorobenzamide

InChI

InChI=1S/C22H16FNO4/c23-16-8-4-7-15(11-16)22(26)24-18-13-20-19(27-9-10-28-20)12-17(18)21(25)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,24,26)

InChI Key

GDUPOUXPXDQGSG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.